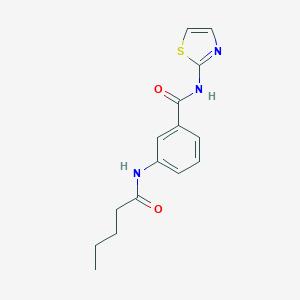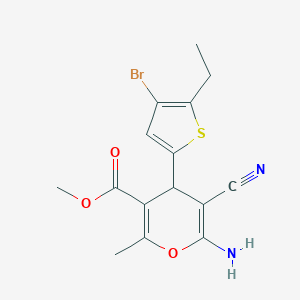
N-(4-bromo-2,6-dimethylphenyl)-4-(methylsulfanyl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-bromo-2,6-dimethylphenyl)-4-(methylsulfanyl)benzenesulfonamide is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is commonly referred to as BDMBMS and has been found to have a variety of biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of BDMBMS is not fully understood. However, studies have shown that it may act as a protein kinase inhibitor, which can lead to the inhibition of cell growth and proliferation.
Biochemical and Physiological Effects:
BDMBMS has been found to have a variety of biochemical and physiological effects. Studies have shown that it can inhibit the growth of cancer cells, reduce inflammation, and act as an antioxidant.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using BDMBMS in lab experiments is that it has been extensively studied and its properties are well understood. However, one limitation is that it can be difficult and expensive to synthesize.
Direcciones Futuras
There are many potential future directions for the study of BDMBMS. Some possible areas of research include:
1. Further investigation of its potential as a cancer treatment
2. Studying its effects on other diseases and conditions
3. Developing more efficient synthesis methods
4. Investigating its potential as an anti-inflammatory and antioxidant agent.
In conclusion, BDMBMS is a chemical compound that has been extensively studied for its potential applications in scientific research. It has been found to have a variety of biochemical and physiological effects and may have potential as a cancer treatment and in other areas of research. Further investigation is needed to fully understand its mechanism of action and potential applications.
Métodos De Síntesis
The synthesis of BDMBMS involves the reaction of 4-bromo-2,6-dimethylphenylamine with 4-(methylsulfanyl)benzenesulfonyl chloride. The reaction is typically carried out in an organic solvent such as dichloromethane and requires the use of a base such as triethylamine to facilitate the reaction.
Aplicaciones Científicas De Investigación
BDMBMS has been found to have a variety of potential applications in scientific research. One of the most promising applications is in the field of cancer research. Studies have shown that BDMBMS is able to inhibit the growth of cancer cells and may be a potential treatment for certain types of cancer.
Propiedades
Nombre del producto |
N-(4-bromo-2,6-dimethylphenyl)-4-(methylsulfanyl)benzenesulfonamide |
|---|---|
Fórmula molecular |
C15H16BrNO2S2 |
Peso molecular |
386.3 g/mol |
Nombre IUPAC |
N-(4-bromo-2,6-dimethylphenyl)-4-methylsulfanylbenzenesulfonamide |
InChI |
InChI=1S/C15H16BrNO2S2/c1-10-8-12(16)9-11(2)15(10)17-21(18,19)14-6-4-13(20-3)5-7-14/h4-9,17H,1-3H3 |
Clave InChI |
OYAAIWTWILYLQZ-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC(=C1NS(=O)(=O)C2=CC=C(C=C2)SC)C)Br |
SMILES canónico |
CC1=CC(=CC(=C1NS(=O)(=O)C2=CC=C(C=C2)SC)C)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-[(4-methoxynaphthalen-1-yl)methyl]aniline](/img/structure/B258980.png)

![N-[5-(4-chlorobenzyl)-1,3-thiazol-2-yl]pentanamide](/img/structure/B258984.png)






![1-(5-methoxy-1,2-dimethyl-1H-indol-3-yl)-2-[(4-methyl-1,3-thiazol-2-yl)amino]ethanone](/img/structure/B259000.png)
![N-[4-(ethyloxy)phenyl]-2-[(4-fluorophenyl)(phenylsulfonyl)amino]acetamide](/img/structure/B259001.png)
![N-(4-chlorophenyl)-2-[(2-fluorobenzoyl)amino]benzamide](/img/structure/B259002.png)
![Ethyl 4,5-dimethyl-2-[(2-methylbenzoyl)amino]-3-thiophenecarboxylate](/img/structure/B259006.png)